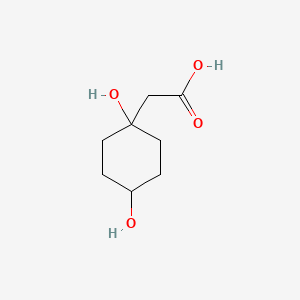
MALTOPENTAOSE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maltopentaose is a naturally occurring oligosaccharide composed of five glucose molecules linked by α-1,4 glycosidic bonds. It is a member of the maltooligosaccharides family, which includes compounds with three to ten glucose units. This compound is known for its role in various biological processes and its applications in food, medical, and pharmaceutical industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Maltopentaose can be synthesized enzymatically using specific amylases. One common method involves the use of this compound-forming amylase from microorganisms such as Bacillus species. The enzyme specifically produces this compound from starch in the initial stage of the reaction, eventually yielding maltose and maltotriose . The optimal conditions for this enzymatic reaction include a pH of 6.5 and a temperature of 55°C. The enzyme is stable up to 45°C in the pH range of 6.5 to 9.0 for one hour and is thermostable in the presence of 2 mM calcium chloride up to 50°C .
Industrial Production Methods
Industrial production of this compound typically involves the use of recombinant DNA technology to express this compound-forming amylase in suitable host organisms such as Bacillus subtilis. The enzyme is then purified through a series of chromatographic techniques, including ammonium sulfate fractionation and column chromatography . The purified enzyme is used to convert starch into this compound under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
Maltopentaose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions
Hydrolysis: This compound can be hydrolyzed by α-amylase and β-amylase to produce glucose and maltose.
Oxidation: Under acidic conditions, this compound is stable, but it decomposes under alkaline conditions.
Glycosylation: this compound can participate in glycosylation reactions, forming glycosidic bonds with other molecules.
Major Products Formed
The major products formed from the hydrolysis of this compound include glucose, maltose, and maltotriose .
Aplicaciones Científicas De Investigación
Maltopentaose has a wide range of applications in scientific research:
Mecanismo De Acción
Maltopentaose exerts its effects primarily through its interaction with specific enzymes and receptors in the body. It serves as a substrate for enzymes such as α-amylase and β-amylase, which break down this compound into glucose and other smaller oligosaccharides . These smaller molecules can then be absorbed by the body and used as an energy source. Additionally, this compound has prebiotic properties, promoting the growth of beneficial gut bacteria and improving gut health .
Comparación Con Compuestos Similares
Maltopentaose is unique among maltooligosaccharides due to its specific structure and properties. Similar compounds include:
Maltotetraose: Composed of four glucose units linked by α-1,4 glycosidic bonds.
Maltohexaose: Composed of six glucose units linked by α-1,4 glycosidic bonds.
Maltotriose: Composed of three glucose units linked by α-1,4 glycosidic bonds.
This compound stands out due to its optimal chain length, which provides a balance between solubility and functional properties, making it highly versatile for various applications.
Propiedades
Número CAS |
1668-09-3 |
|---|---|
Fórmula molecular |
C30H52O26 |
Peso molecular |
828.72 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime](/img/structure/B1148309.png)

![(4Z)-4-[(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(3-butyl-1,1-dimethylbenzo[e]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B1148315.png)



![2-[(1Z)-2-Methyl-1-buten-1-yl]-1,3-benzothiazole](/img/structure/B1148322.png)


